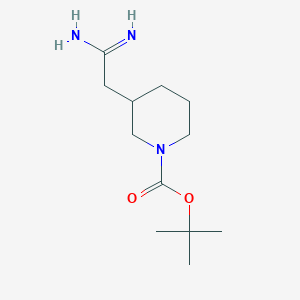
3,5-Difluoro-4-(piperidin-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative that features a piperidine ring attached to the pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(piperidin-4-yl)pyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method starts with the reaction of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrogenation: The compound can be hydrogenated using catalysts such as rhodium on carbon (Rh/C) to reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, basic conditions.
Hydrogenation: Rhodium on carbon (Rh/C), acetic acid, high pressure and temperature.
Major Products
The major products formed from these reactions include various substituted pyridines and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with a similar pyridine core.
Uniqueness
3,5-Difluoro-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the piperidine ring enhances its reactivity and potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C10H12F2N2 |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
3,5-difluoro-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Clave InChI |
AWFODACSEUCKGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=NC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)





![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)





![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)

